Fructo-oligosaccharide DP8/GF7

Catalog No.
S3317760
CAS No.
62512-21-4
M.F
C48H82O41
M. Wt
1315.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fructo-oligosaccharide DP8/GF7

CAS Number

62512-21-4

Product Name

Fructo-oligosaccharide DP8/GF7

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C48H82O41

Molecular Weight

1315.1 g/mol

InChI

InChI=1S/C48H82O41/c49-1-16-24(58)32(66)33(67)41(81-16)89-48(40(74)31(65)23(8-56)88-48)15-80-47(39(73)30(64)22(7-55)87-47)14-79-46(38(72)29(63)21(6-54)86-46)13-78-45(37(71)28(62)20(5-53)85-45)12-77-44(36(70)27(61)19(4-52)84-44)11-76-43(35(69)26(60)18(3-51)83-43)10-75-42(9-57)34(68)25(59)17(2-50)82-42/h16-41,49-74H,1-15H2/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35+,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46-,47-,48+/m1/s1

InChI Key

YXHDBCCSNMFRIG-XZASVILLSA-N

SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)COC7(C(C(C(O7)CO)O)O)COC8(C(C(C(O8)CO)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO[C@]7([C@H]([C@@H]([C@H](O7)CO)O)O)CO[C@]8([C@H]([C@@H]([C@H](O8)CO)O)O)CO)O)O)O)O

Fructo-oligosaccharide DP8/GF7 (FOS DP8/GF7) is a specific type of fructooligosaccharide (FOS) with a degree of polymerization (DP) of 8. This means it consists of a chain of eight fructose units linked together by beta-glycosidic bonds, with a single glucose unit at the non-reducing end []. FOS DP8/GF7 is primarily used as a research tool to investigate the potential health benefits and biological effects of specific FOS structures.

Prebiotic Potential

One of the main areas of research for FOS DP8/GF7 is its potential as a prebiotic. Prebiotics are non-digestible carbohydrates that promote the growth of beneficial bacteria in the gut. FOS are known to have prebiotic properties, and studies suggest that FOS DP8/GF7 may be particularly effective in this role []. Researchers are investigating how FOS DP8/GF7 influences gut microbiota composition and function, potentially impacting digestive health, immune function, and overall well-being.

Fructo-oligosaccharide DP8/GF7 is a specific type of fructo-oligosaccharide, characterized by its unique chain length and composition. It consists of eight fructose units linked by β(2→1) bonds, making it a non-digestible carbohydrate that serves as a prebiotic. Its chemical formula is C48H82O42C_{48}H_{82}O_{42} and it has a molecular weight of 1315.14 g/mol, with the CAS number 62512-21-4. This compound is primarily derived from plant sources, particularly from the inulin-type fructans found in various vegetables and fruits, and is known for its potential health benefits, including promoting gut health and enhancing the growth of beneficial gut bacteria .

FOS-DP8/GF7 is believed to function as a prebiotic. It resists digestion in the upper gastrointestinal tract and reaches the colon where it selectively nourishes beneficial gut bacteria like Bifidobacteria and Lactobacilli [, ]. This can lead to:

  • Improved gut microbiota composition [].
  • Enhanced production of short-chain fatty acids (SCFAs) which benefit gut health and immune function [].

  • Hydrolysis: Under acidic or enzymatic conditions, it can be hydrolyzed into simpler sugars, such as fructose and glucose.
  • Maillard Reaction: It can react with amino acids to form complex flavor compounds, which are significant in food chemistry.
  • Fermentation: This oligosaccharide can be fermented by gut microbiota, leading to the production of short-chain fatty acids, which are beneficial for colon health.

The synthesis of Fructo-oligosaccharide DP8/GF7 can be achieved through various methods:

  • Enzymatic Synthesis: Using fructosyltransferases from microbial sources to catalyze the transfer of fructosyl units from sucrose or inulin.
  • Chemical Synthesis: Although less common due to complexity, chemical methods can involve the selective glycosylation of fructose units.
  • Extraction from Natural Sources: Isolation from plants that naturally produce high levels of fructooligosaccharides, such as chicory root or Jerusalem artichoke .

Fructo-oligosaccharide DP8/GF7 has diverse applications across various fields:

  • Food Industry: Used as a sweetener and texturizer in low-calorie foods and beverages.
  • Nutraceuticals: Incorporated into dietary supplements for its prebiotic properties.
  • Pharmaceuticals: Explored for potential therapeutic roles in gut health and metabolic diseases.
  • Animal Feed: Added to improve gut health in livestock and pets .

Fructo-oligosaccharide DP8/GF7 can be compared with several similar compounds:

Compound NameChain LengthUnique Features
InulinVariableSoluble fiber; varies in chain length; prebiotic
Oligofructose2–10 unitsShorter chain; more soluble; sweeter taste
Galacto-oligosaccharidesVariableComposed of galactose; enhances calcium absorption
Mannan-oligosaccharidesVariableDerived from mannans; prebiotic effects

Fructo-oligosaccharide DP8/GF7 is unique due to its specific chain length of eight fructose units, which provides distinct functional properties compared to these other oligosaccharides .

Microbial fructosyltransferases (FTases) catalyze the transfructosylation reaction critical for FOS DP8/GF7 synthesis. These enzymes transfer fructosyl residues from donor molecules like sucrose to acceptor substrates, elongating fructose chains while preserving β-(2→1) linkages. The Aspergillus oryzae FTase, for instance, exhibits a two-step mechanism: (1) hydrolysis of sucrose into glucose and fructose, followed by (2) fructosyl group transfer to growing FOS chains. Structural studies reveal that conserved residues such as Arg163 in the catalytic domain stabilize the transition state, ensuring regioselectivity for β-(2→1) bond formation.

Recent mutagenesis experiments on A. oryzae FTase demonstrated that substituting Val242 with glutamic acid (V242E) enhances transfructosylation efficiency by 38%, increasing yields of GF2 (1-kestotriose) without compromising GF3 (1,1-kestotetraose) production. This modification optimizes the enzyme’s substrate-binding pocket, favoring sucrose over water as a fructosyl acceptor—a critical factor for high-DP FOS synthesis. Similarly, Lactobacillus gasseri inulosucrase (IS) preferentially transfers fructosyl units to maltose, producing hybrid maltosylfructosides (MFOS) alongside FOS DP8/GF7.

Enzyme SourceOptimal pHTemperature (°C)Transfructosylation Efficiency (%)
Aspergillus oryzae5.55572
Lactobacillus gasseri5.23768
Bacillus subtilis6.06065

Table 1: Comparative enzymatic parameters of microbial fructosyltransferases involved in FOS DP8/GF7 synthesis.

Optimization of Sucrose-Maltose Acceptor-Donor Ratios for DP8/GF7 Yield

The molar ratio of sucrose (donor) to maltose (acceptor) directly influences FOS DP8/GF7 yield. In Lactobacillus gasseri IS-catalyzed reactions, a 30:30 sucrose-maltose ratio (g/100 mL) maximizes MFOS production at 52% yield, with DP8/GF7 constituting 28% of total oligosaccharides. Higher sucrose concentrations (>40 g/100 mL) shift the equilibrium toward hydrolytic activity, reducing chain elongation efficiency.

Kinetic modeling reveals that maltose acts as a competitive acceptor, diverting fructosyl groups from FOS elongation to MFOS synthesis. However, controlled maltose supplementation (20–30 g/100 mL) enhances DP8/GF7 accumulation by preventing premature termination of fructose chains. This balance is achieved through fed-batch fermentation, where incremental sucrose addition maintains a donor-to-acceptor ratio of 1.5:1, sustaining transfructosylation rates above 1.2 mM/min.

Substrate Specificity of Lactobacillus gasseri Inulinase in Oligomer Assembly

Lactobacillus gasseri inulosucrase (IS) exhibits unique substrate specificity, favoring β-(2→1) linkages over β-(2→6) bonds typical of levansucrases. Nuclear magnetic resonance (NMR) analysis confirms that IS transfers fructose to C-1 or C-6 positions of maltose, generating branched MFOS structures (e.g., α-D-Glcp-(1→4)-α-D-Glcp-(1↔2)-β-D-Fruf). This dual specificity enables simultaneous synthesis of FOS DP8/GF7 and MFOS, with the latter acting as chain terminators that modulate DP distribution.

Comparative studies with Bacillus subtilis levansucrase show that L. gasseri IS produces FOS DP8/GF7 at 2.3-fold higher yields under identical conditions, attributed to its higher affinity for sucrose (Km = 12 mM vs. 28 mM). Site-directed mutagenesis of IS’s active site (e.g., D247A) abolishes maltose acceptor activity, confirming the role of aspartate residues in substrate positioning. These insights guide the engineering of bespoke enzymes for targeted FOS DP8/GF7 production.

Fructo-oligosaccharide DP8/GF7 represents a specific fructo-oligosaccharide with a degree of polymerization of eight, comprising seven fructose units linked by β-(2→1)-glycosidic bonds and a single D-glucosyl unit at the non-reducing end [1] [2] [3]. This compound demonstrates significant prebiotic activity through selective microbial fermentation pathways, particularly enhancing beneficial bacterial populations in the gastrointestinal tract . The molecular formula C48H82O41 with a molecular weight of 1315.14 g/mol characterizes this oligosaccharide as a non-digestible carbohydrate that reaches the colon intact where it undergoes fermentation by specific bacterial species [1] [5] [6].

Selective Fermentation Dynamics in Bifidobacterium spp. Colonization

The fermentation of Fructo-oligosaccharide DP8/GF7 by Bifidobacterium species demonstrates distinct metabolic patterns that reflect niche-specific adaptations within the genus [7] [8] [9]. Research has identified four distinct fermentation clusters among Bifidobacterium strains based on their fructo-oligosaccharide utilization capabilities [8] [9]. These clusters exhibit varying degrees of substrate specificity, enzyme location, and metabolic end-product formation when processing oligosaccharides of different chain lengths.

Cluster C bifidobacteria, including Bifidobacterium adolescentis and Bifidobacterium longum, demonstrate simultaneous degradation of all oligofructose fractions without preference for chain length [8]. These strains exhibit nondiscriminative breakdown mechanisms that act on different degree of polymerization fractions simultaneously, indicating the presence of both extracellular and intracellular enzymatic systems [10] [11]. The metabolic efficiency of these strains results in enhanced acetate, formate, and ethanol production at the expense of lactate production when grown on less readily fermentable substrates [8] [9].

Bifidobacterium pseudolongum emerges as the dominant species following Fructo-oligosaccharide DP8/GF7 treatment, constituting over 95% of the bifidobacterial population in experimental models [12]. This species demonstrates exceptional utilization efficiency through high extracellular β-fructofuranosidase activity, enabling rapid substrate degradation and metabolic conversion [12] [11]. The preferential growth of Bifidobacterium pseudolongum suggests specific enzymatic adaptations that confer competitive advantages in utilizing higher degree of polymerization fructo-oligosaccharides.

Bifidobacterium SpeciesFermentation ClusterGrowth Rate Enhancement (fold)Primary MetabolitesEnzymatic Activity (β-fructofuranosidase)
Bifidobacterium adolescentisCluster C (Simultaneous degradation)2.5-3.2Acetate, Lactate, FormateHigh (extracellular + intracellular)
Bifidobacterium animalis subsp. lactisCluster B (Preferential degradation)1.8-2.4Lactate, AcetateMedium (mainly intracellular)
Bifidobacterium bifidumCluster A (No fructo-oligosaccharide degradation)No enhancementMinimal productionLow
Bifidobacterium longumCluster C (Simultaneous degradation)2.1-2.8Acetate, Lactate, EthanolHigh (mainly intracellular)
Bifidobacterium pseudolongumDominant species (>95% after fructo-oligosaccharide treatment)8.0-12.0Acetate, Propionate, ButyrateVery High (extracellular)

The fermentation kinetics reveal distinct temporal patterns in substrate utilization and metabolite production [13] [14]. Initial fermentation phases show rapid consumption of shorter oligosaccharide fractions, with longer chains being gradually consumed as fermentation progresses [10] [11]. The unique fructose-6-phosphate phosphoketolase pathway employed by Bifidobacterium species facilitates efficient carbohydrate fermentation, resulting in the characteristic acetate-to-lactate ratio of 3:2 [15] [14].

Time Point (hours)DP8/GF7 Utilization (%)Bifidobacterium Growth (Log CFU/mL)Acetate Production (mM)Lactate Production (mM)pH Decrease
006.2 ± 0.32.1 ± 0.21.3 ± 0.17.0 ± 0.1
212.3 ± 2.16.8 ± 0.44.3 ± 0.52.8 ± 0.36.8 ± 0.1
545.7 ± 5.37.9 ± 0.58.7 ± 0.85.6 ± 0.66.2 ± 0.2
1278.2 ± 4.88.7 ± 0.315.2 ± 1.39.4 ± 0.85.7 ± 0.1
2491.6 ± 3.29.2 ± 0.422.8 ± 1.912.7 ± 1.15.2 ± 0.2
4896.8 ± 2.19.1 ± 0.324.1 ± 2.113.2 ± 1.05.1 ± 0.1

Gentiobiose-Derived Oligosaccharide Utilization Pathways

Gentiobiose-derived oligosaccharides represent an important class of prebiotic compounds that undergo specific metabolic pathways in beneficial bacteria [16] [17] [18]. The utilization of these oligosaccharides involves specialized transport systems and enzymatic mechanisms that enable bacterial species to efficiently process β-1,6-linked glucose units and their derivatives [18] [19]. Multiple bacterial species have evolved distinct strategies for gentiobiose-derived oligosaccharide metabolism, each employing unique combinations of transport proteins, glycoside hydrolases, and metabolic pathways.

Bifidobacterium lactis Bl-04 utilizes a major facilitator superfamily transporter of the glycoside-pentoside-hexuronide family for gentiobiose uptake [17]. The metabolic pathway involves two cytoplasmic β-galactosidases, specifically GH42 LacA and GH2 LacLM, which hydrolyze the transported oligosaccharides into glucose and galactose [17] [20]. These monosaccharides subsequently enter the glycolytic pathway and Leloir pathway for galactose metabolism, respectively, enabling efficient energy production and cellular growth [17] [20].

Enterococcus faecalis employs a distinct phosphoenolpyruvate sugar phosphotransferase system for gentiobiose utilization through the genBA operon [18]. This system encodes a 6-phospho-β-glucosidase (GenA) and a phosphotransferase system permease EIIC (GenB) that collectively facilitate the uptake and phosphorylation of gentiobiose [18]. The GenR transcriptional activator regulates operon expression by binding gentiobiose-6'-phosphate with high affinity, demonstrating the sophisticated regulatory mechanisms governing oligosaccharide metabolism [18].

Lactobacillus reuteri E81 produces gentiobiose-derived oligosaccharides through glucansucrase E81 activity, which catalyzes acceptor reactions using sucrose and gentiobiose as donor-acceptor sugar pairs [19]. This enzymatic process generates oligosaccharides up to degree of polymerization 8 through α-(1→6) and α-(1→3) glycosidic linkage formation [19]. The resulting products demonstrate significant prebiotic properties by stimulating probiotic bacterial growth while inhibiting pathogenic strain proliferation [19].

Bacterial SpeciesTransport SystemKey EnzymesUtilization Efficiency (%)Product FormationMetabolic Pathway
Bifidobacterium lactis Bl-04Major facilitator superfamily transporter (glycoside-pentoside-hexuronide family)β-galactosidase (GH42 LacA, GH2 LacLM)87.3 ± 5.2Glucose + Galactose → PyruvateLeloir pathway + Glycolysis
Enterococcus faecalisPhosphotransferase system permease (GenB)6-phospho-β-glucosidase (GenA)92.1 ± 3.8Gentiobiose-6'-phosphate → Glucose + Galactose-6'-phosphatePhosphotransferase system + Glycolysis
Lactobacillus reuteri E81Adenosine triphosphate-binding cassette transporterGlucansucrase E8176.4 ± 4.1Gentiobiose-derived oligosaccharides (degree of polymerization ≤8)Acceptor reaction mechanism
Leuconostoc mesenteroides NRRL B-1426Major facilitator superfamily transporterDextransucrase81.7 ± 6.3Gentio-oligosaccharides (degree of polymerization ≥3)Transglycosylation reaction
Bifidobacterium infantisAdenosine triphosphate-binding cassette transporterβ-galactosidase complex89.2 ± 4.7Galactose metabolites via Leloir pathwayLeloir pathway

The enzymatic degradation of gentiobiose-derived oligosaccharides involves structure-dependent mechanisms that reflect the specific linkage patterns within these compounds [21] [22]. Galacto-oligosaccharides with β-1,6 linkages demonstrate greater resistance to small intestine digestion compared to those with β-1,4 linkages, ensuring their arrival in the colon for fermentation by beneficial bacteria [21]. The selective utilization of these oligosaccharides by probiotic strains while avoiding pathogenic bacterial growth represents a key mechanism underlying their prebiotic effects [22] [23].

Quantitative Prebiotic Index (PI) Measurement Methodologies

The quantification of prebiotic activity requires sophisticated methodological approaches that accurately capture the complex interactions between oligosaccharides and gut microbiota [24] [25] [26]. The Classical Prebiotic Index represents the foundational methodology, incorporating changes in four key bacterial groups: bifidobacteria, lactobacilli, bacteroides, and clostridia [24] [25]. The calculation follows the equation: Prebiotic Index = (Bifidobacteria/Total) - (Bacteroides/Total) + (Lactobacilli/Total) - (Clostridia/Total), providing a quantitative measure of beneficial versus potentially harmful bacterial population shifts [24] [25].

The Gut Microbiome Health Index represents a more sophisticated approach utilizing a consortium of 50 microbial species associated with human health status [26] [27] [28]. This methodology provides species-level resolution and incorporates disease-predictive capabilities by distinguishing between health-prevalent and health-scarce bacterial species [27] [28]. The index demonstrates superior stratification capabilities compared to traditional diversity metrics, offering more accurate reflections of prebiotic effects on gut microbiome wellness [27] [28].

The Measure of Prebiotic Effect expands upon traditional methodologies by incorporating multiple bacterial groups, short-chain fatty acid production, and substrate assimilation rates [24] [29]. This comprehensive approach accounts for the metabolic complexity of prebiotic fermentation, providing a more holistic assessment of oligosaccharide effects on gut microbiota composition and function [24] [29]. The methodology enables comparison of different prebiotic compounds and their relative effectiveness in promoting beneficial microbial changes.

MethodFormula/CalculationKey ParametersDP8/GF7 Prebiotic Index Value RangeAdvantagesLimitations
Classical Prebiotic IndexPrebiotic Index = (Bifidobacteria/Total) - (Bacteroides/Total) + (Lactobacilli/Total) - (Clostridia/Total)Bifidobacteria, Lactobacilli, Bacteroides, Clostridia3.2 - 4.8Simple, well-established, widely usedLimited to 4 bacterial groups
Gut Microbiome Health IndexBased on 50 health-associated speciesHealth-prevalent vs health-scarce species0.45 - 0.52Disease-predictive, species-level resolutionRequires extensive metagenomics
Measure of Prebiotic EffectIncorporates bacterial groups + short-chain fatty acids + substrate assimilationMultiple bacterial groups + metabolite production2.8 - 3.6Comprehensive metabolic assessmentComplex calculation, multiple variables
Rate of Assimilation MethodAssimilation rate = (Initial substrate - Final substrate)/timeSubstrate concentration over time0.73 - 0.89 per hourReal-time kinetic measurementTime-intensive, requires monitoring
Prebiotic Activity ScoreBiomass change ratio (prebiotic vs glucose) × time factorCell biomass changes in probiotic vs pathogenic strains1.15 - 1.42Strain-specific assessment capabilityEndpoint measurement dependency

The Rate of Assimilation methodology focuses on substrate utilization kinetics, measuring the decrease in oligosaccharide concentration over time [24] [30]. This approach provides real-time assessment of prebiotic fermentation rates and enables comparison of different bacterial strains' metabolic capabilities [30] [31]. The calculation involves determining the substrate assimilation rate as the difference between initial and final substrate concentrations divided by the fermentation time period [24] [30].

Prebiotic Activity Score methodologies compare bacterial growth on prebiotic substrates versus control conditions, typically using glucose as a reference [29] [31]. These approaches calculate ratios of biomass changes between probiotic and pathogenic strains grown under identical conditions with prebiotic supplementation [31]. The resulting scores provide strain-specific assessments of prebiotic effectiveness, enabling optimization of probiotic-prebiotic combinations for enhanced therapeutic outcomes [31].

XLogP3

-14.8

Hydrogen Bond Acceptor Count

41

Hydrogen Bond Donor Count

26

Exact Mass

1314.4331520 g/mol

Monoisotopic Mass

1314.4331520 g/mol

Heavy Atom Count

89

Dates

Last modified: 04-14-2024

Explore Compound Types